molecular formula C27H25N3O3 B6048847 [1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone

[1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone

Cat. No.: B6048847
M. Wt: 439.5 g/mol
InChI Key: KKAOPPHSEQFRPV-UHFFFAOYSA-N
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Description

[1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone is a complex organic compound with a unique structure that combines elements of benzoxazole, piperidine, and pyridine

Properties

IUPAC Name

[1-[2-(2-phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-26(21-8-4-14-28-17-21)22-9-5-15-30(18-22)27(32)20-11-12-24-23(16-20)29-25(33-24)13-10-19-6-2-1-3-7-19/h1-4,6-8,11-12,14,16-17,22H,5,9-10,13,15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAOPPHSEQFRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include phenylethylamine, benzoyl chloride, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of action of various biomolecules.

Medicine

In medicine, [1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the creation of advanced materials with applications in electronics, coatings, and other fields.

Mechanism of Action

The mechanism of action of [1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Cresol: A group of aromatic organic compounds that are widely occurring phenols.

Uniqueness

What sets [1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone apart from similar compounds is its unique combination of benzoxazole, piperidine, and pyridine moieties. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.